molecular formula C16H12INO B5363230 (2E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile

(2E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile

Cat. No.: B5363230
M. Wt: 361.18 g/mol
InChI Key: ABPVVQJZPMQZHW-UVTDQMKNSA-N
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Description

(2E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile is an organic compound that features both an iodo-substituted phenyl ring and a methoxy-substituted phenyl ring connected by a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate iodo-substituted benzaldehyde and methoxy-substituted benzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction with malononitrile in the presence of a base such as piperidine to form the desired propenenitrile compound.

    Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with an azide would yield an azido derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: May serve as a precursor for pharmaceutical compounds.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for (2E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile
  • (2E)-2-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile
  • (2E)-2-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile

Uniqueness

The presence of the iodo group in (2E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile makes it unique compared to its bromine, chlorine, and fluorine analogs

Properties

IUPAC Name

(E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO/c1-19-16-5-3-2-4-13(16)10-14(11-18)12-6-8-15(17)9-7-12/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPVVQJZPMQZHW-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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